N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide, identified by the CAS Number 1374507-25-1, is a synthetic compound notable for its potential applications in cancer treatment. This compound has been reported to exhibit inhibitory effects on tumor growth and metastasis, making it a subject of interest in pharmaceutical research. Its molecular structure includes a pyrimidine ring substituted with chlorine and trifluoromethyl groups, contributing to its biological activity.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is characterized by its unique structural features and biological properties. The InChI code for this compound is provided as follows:
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide belongs to the class of aminopyrimidine derivatives. It is primarily classified as an organic compound with potential pharmacological applications, particularly as a protein kinase inhibitor.
The synthesis of N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide involves several steps, typically starting from commercially available precursors. The synthesis can be achieved through methods that include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are crucial for optimizing yield and purity.
The molecular structure of N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide can be represented as follows:
This structure features:
The compound has various identifiers including its InChI Key (AXMHVOLJINONIM-UHFFFAOYSA-N), which aids in database searches and structural representation.
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide participates in several chemical reactions relevant to medicinal chemistry:
Technical details regarding reaction conditions, yields, and purification methods are essential for further development.
The mechanism of action for N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide primarily involves:
Research indicates that this compound effectively inhibits tumor growth and metastasis in various cancer models, suggesting its potential as a therapeutic agent.
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide appears as a white to yellow solid.
Key chemical properties include:
Relevant analyses should include melting point determination, spectral analysis (NMR, IR), and purity assessment through techniques like HPLC.
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide has several notable applications:
The construction of the 2-chloro-5-(trifluoromethyl)pyrimidine core represents a critical synthetic challenge due to the need for precise halogen placement and functional group compatibility. Conventional Pd-catalyzed cross-coupling of dihalogenated pyrimidines typically favors reaction at the C4 position adjacent to nitrogen. However, bulky N-heterocyclic carbene (NHC) ligands have enabled unprecedented C4 selectivity in 2,4-dichloropyrimidine systems, achieving selectivity ratios up to 10:1 (C4:C2) at room temperature [6]. The steric profile of the ligand proves crucial – IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) affords superior selectivity (10:1) compared to smaller analogs like SIMes (1.5:1) under identical conditions [6].
Table 1: Ligand Effects on C4-Selectivity in Pyrimidine Coupling
Ligand | Steric Profile | Selectivity (C4:C2) | Reaction Temp |
---|---|---|---|
IPr | Bulky diisopropyl | 10:1 | RT |
SIPr | Saturated bulky | 9:1 | RT |
SIMes | Smaller mesityl | 1.5:1 | RT |
None | -- | <1:99 | RT |
Notably, ligand-free "Jeffery conditions" (Pd(OAc)₂, KI, NaOAc, PEG400, 100°C) achieve remarkable C4-selectivity (>99:1) through a proposed multinuclear palladium mechanism [6]. This approach enables retention of the C2-chloride essential for subsequent amination in our target molecule. Solvent optimization reveals benzene provides optimal selectivity (9:1) and yield (70%) over polar solvents like DMF (6:1) [6]. The methodology accommodates various organometallic partners, including organoboron, -zinc, and -magnesium reagents, enabling versatile pyrimidine core functionalization prior to acrylamide installation.
The coupling of 2-chloro-5-(trifluoromethyl)pyrimidine with m-phenylenediamine demands precise control to avoid over-amination and polymerization. Nucleophilic aromatic substitution (SNAr) proceeds optimally in anhydrous DMSO at 80-100°C, exploiting the electron-withdrawing trifluoromethyl group to activate the C4 chloride toward displacement [2] [4]. The reaction exhibits significant solvent dependence:
Stoichiometric control proves critical – a 1.05:1 molar ratio (pyrimidine:diamine) minimizes bis-amination byproducts, which can exceed 25% at equimolar ratios [4]. The intermediate N-(3-aminophenyl)-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine is highly oxygen-sensitive, necessitating inert atmosphere processing (Ar/N₂) and immediate use in subsequent acrylamidation to prevent oxidative degradation, which manifests as a characteristic darkening of reaction mixtures [1] [4].
Acryloyl chloride installation presents challenges due to amine nucleophilicity differences and acrylamide's propensity for Michael addition side reactions. Stepwise protocols demonstrate superior control:
Comparative studies reveal T3P (propylphosphonic anhydride) as a superior coupling agent, yielding 84% isolated product versus 67% for DCC and 58% for EDCI [5]. For protecting group strategies, the tert-butoxycarbonyl (Boc) group effectively shields the aniline nitrogen during pyrimidine functionalization. Boc deprotection with TFA in DCM (1:1 v/v, 0°C to RT) proceeds quantitatively without acrylamide degradation, whereas catalytic hydrogenation causes saturation of the acryloyl double bond [5]. Crucially, acrylamide formation must precede Boc removal to prevent polymerization of unprotected amine intermediates.
Radiotracer development requires efficient late-stage radioiodination. The tributylstannyl precursor N-(3-((2-((2-methoxy-4-(piperazin-1-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-5-(tributylstannyl)phenyl)acrylamide undergoes iododestannylation under mild conditions [2]. Optimized protocol:
This method achieves 77% radiochemical yield and >99% radiochemical purity, significantly outperforming conventional electrophilic iodination (≤35% yield) [2]. The reaction exhibits exceptional functional group tolerance, preserving the acid-labile acrylamide and base-sensitive pyrimidine chlorine. Cold carrier studies demonstrate the unlabeled analogue N-(3-((2-((2-methoxy-4-(piperazin-1-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-5-iodophenyl)acrylamide maintains target engagement (IC₅₀ = 0.20 ± 0.05 μM against EGFR L858R/T790M) comparable to the parent inhibitor [2].
Scale-up beyond gram quantities introduces significant bottlenecks:
Continuous flow approaches show promise for the amination and acrylamide formation steps, reducing reaction times by 70% and improving exotherm control. However, solids handling limitations currently restrict application beyond the pyrimidine assembly stage [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1